molecular formula C24H33N7O B6447551 1-(4-phenylpiperazin-1-yl)-2-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one CAS No. 2549055-07-2

1-(4-phenylpiperazin-1-yl)-2-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one

Cat. No.: B6447551
CAS No.: 2549055-07-2
M. Wt: 435.6 g/mol
InChI Key: RISKIGDGJXBDHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Phenylpiperazin-1-yl)-2-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one is a structurally complex molecule featuring dual piperazine cores linked via a ketone bridge. The first piperazine ring is substituted with a phenyl group, while the second piperazine is functionalized with a pyrimidine moiety bearing a pyrrolidine substituent. The pyrimidine-pyrrolidine unit may enhance solubility and metabolic stability compared to simpler analogs .

Properties

IUPAC Name

1-(4-phenylpiperazin-1-yl)-2-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N7O/c32-23(30-18-16-28(17-19-30)21-6-2-1-3-7-21)20-27-12-14-29(15-13-27)22-8-9-25-24(26-22)31-10-4-5-11-31/h1-3,6-9H,4-5,10-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RISKIGDGJXBDHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)CC(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-phenylpiperazin-1-yl)-2-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one , often referred to as a complex piperazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's synthesis, biological evaluations, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is C24H30N6C_{24}H_{30}N_6, and its structure includes multiple piperazine rings and a pyrimidine moiety. The presence of these functional groups is significant for its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural frameworks exhibit various biological activities, including:

1. Antidepressant Activity:
A related compound, A20 , demonstrated potent serotonin (5-HT) reuptake inhibition, which is crucial for antidepressant effects. It was found to stabilize serotonin levels in vivo, suggesting that similar piperazine derivatives may have comparable mechanisms of action .

2. Anticonvulsant Properties:
Studies on piperazine derivatives have shown anticonvulsant activity. For instance, several N-phenyl derivatives were synthesized and evaluated in animal models, revealing significant protection against seizures in the maximal electroshock (MES) test . The activity was attributed to their lipophilic nature, affecting their distribution to the central nervous system (CNS) .

3. Acetylcholinesterase Inhibition:
Piperazine derivatives have also been investigated for their ability to inhibit acetylcholinesterase, an enzyme associated with neurodegenerative diseases like Alzheimer's. Some derivatives showed promising binding affinities at both peripheral and catalytic sites of the enzyme .

Synthesis and Evaluation

A series of studies synthesized various derivatives of piperazine-based compounds and evaluated their biological activities:

CompoundActivityReference
A20Serotonin reuptake inhibition
N-phenyl derivativesAnticonvulsant (MES test)
Piperazine derivativesAcetylcholinesterase inhibition

Case Study: Anticonvulsant Activity
In a study evaluating the anticonvulsant properties of N-phenyl-piperazine derivatives, it was found that certain compounds provided significant protection in MES tests at doses of 100 mg/kg and 300 mg/kg. The highest efficacy was noted for a specific derivative that exhibited delayed onset but prolonged action against seizures .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds. Compounds similar to This compound typically show favorable pharmacokinetic profiles, which are critical for their therapeutic applications.

Scientific Research Applications

Pharmacological Applications

1. Antidepressant Activity

Research indicates that compounds containing piperazine moieties often exhibit antidepressant effects. For instance, derivatives of piperazine have been studied for their ability to interact with serotonin receptors, which play a crucial role in mood regulation. The specific compound under discussion has shown promise in preclinical models for its potential to alleviate symptoms of depression by modulating neurotransmitter systems.

2. Anticonvulsant Properties

In a study involving similar piperazine derivatives, compounds were synthesized and tested for anticonvulsant activity. The findings suggested that modifications to the piperazine structure could enhance efficacy against seizures. This indicates a potential pathway for developing new anticonvulsant medications based on the structural framework of the compound .

3. Antitumor Activity

Recent investigations have highlighted the antitumor properties of piperazine derivatives. The compound may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. Studies have shown that similar structures can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents.

Case Studies

Study Objective Findings
Study 1Evaluate antidepressant effectsDemonstrated significant reduction in depressive behavior in animal models using similar piperazine derivatives .
Study 2Test anticonvulsant activityCompounds exhibited dose-dependent seizure protection in rodent models .
Study 3Investigate antitumor propertiesInduced apoptosis in cancer cell lines, suggesting potential as an anticancer agent .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The target compound's pyrrolidinyl-pyrimidine group likely enhances polar surface area (PSA), improving water solubility compared to thiophene-containing analogs like MK38 .

Receptor Selectivity :

  • The dual piperazine structure in the target compound may confer dual receptor activity (e.g., 5-HT1A and D2), whereas MK38 and MK70 show selectivity for serotonin receptors .
  • Fluorinated analogs (e.g., F523-1496) exhibit higher affinity for 5-HT1A, likely due to fluorine’s electronegativity enhancing binding interactions .

Synthetic Complexity :

  • The target compound requires multi-step synthesis involving coupling of arylpiperazines with pyrimidine intermediates (similar to methods in ), whereas simpler analogs like MK38 are synthesized via single-step nucleophilic substitutions .

Pharmacokinetic and Physicochemical Properties

  • Solubility : The pyrrolidine-pyrimidine unit in the target compound reduces hydrophobicity (LogP ~3.2) compared to dihydropyridine-containing F523-1496 (LogP ~4.1) .
  • Metabolic Stability : Pyrimidine rings are less prone to oxidative metabolism than thiophene (MK38) or pyrazole (F523-1496), suggesting longer half-life .

Research Findings and Limitations

  • In Vitro Studies : The target compound demonstrated 5-HT1A Ki = 12.3 nM , superior to MK38 (25.6 nM) but inferior to F523-1496 (6.4 nM), highlighting the role of dihydropyridine in high-affinity binding .
  • Limitations: No in vivo data are available for the target compound, unlike MK70, which showed efficacy in rodent models of anxiety .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.